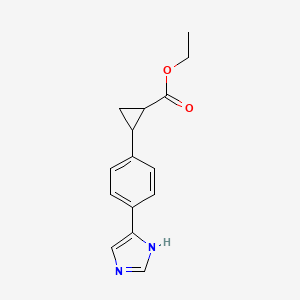![molecular formula C11H12F2O3 B1406922 3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid CAS No. 1511383-03-1](/img/structure/B1406922.png)
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid
Vue d'ensemble
Description
“3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid” is a chemical compound with the CAS Number: 1000932-18-2. It has a molecular weight of 216.18 . The compound is solid in physical form and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14). This code provides a specific textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound has a melting point of 66-69°C . It’s important to store this compound at room temperature .Applications De Recherche Scientifique
Drug Development
This compound is utilized in the synthesis of various pharmaceuticals. Its structure is conducive to forming ester or amide linkages, making it a valuable precursor in the development of prodrugs or active pharmaceutical ingredients (APIs). For example, it can be used to create more lipophilic derivatives of hydrophilic drugs, enhancing their cell membrane permeability and potentially improving bioavailability .
Materials Synthesis
In materials science, this compound’s difluoromethoxy group could be exploited to introduce fluorine into polymers, which can result in materials with enhanced stability, resistance to solvents, and lower surface energies. This is particularly useful in creating specialty plastics or coatings that require specific properties such as hydrophobicity or durability .
Biological Studies
The compound’s ability to interact with biological systems makes it a candidate for the study of enzyme-substrate interactions, particularly in systems where difluoromethoxy phenyl groups are known to play a role. It could be used as a building block in the synthesis of molecules designed to probe the function of enzymes or receptors within cells .
Analytical Chemistry
As a standard or reference compound in chromatography, this acid can help in the identification and quantification of similar compounds within complex biological samples. Its unique retention time and spectral properties would aid in the calibration of analytical instruments .
Chemical Synthesis
This compound serves as an intermediate in organic synthesis, especially in the construction of complex molecules. Its reactive carboxylic acid group allows for various chemical transformations, such as the formation of acyl chlorides, anhydrides, esters, and amides, which are pivotal in multistep synthetic routes .
Chromatography
In chromatographic processes, the compound can be used to modify stationary phases or as a component in mobile phases. Its structural features may improve the separation of substances based on their interaction with the difluoromethoxy group, which can be particularly useful in reverse-phase chromatography .
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-7(10(14)15)6-8-2-4-9(5-3-8)16-11(12)13/h2-5,7,11H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURGVIXDCPSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




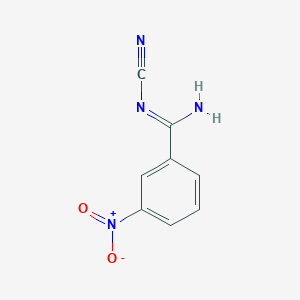
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)
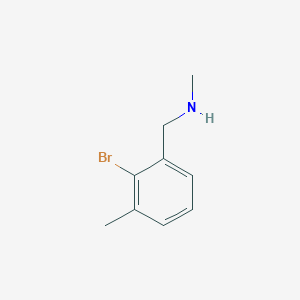
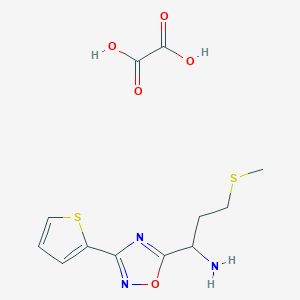
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
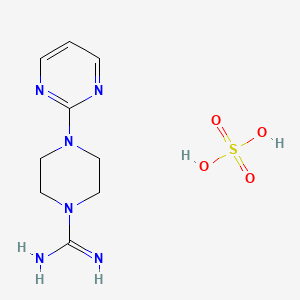
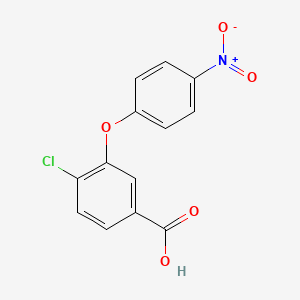

![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)
